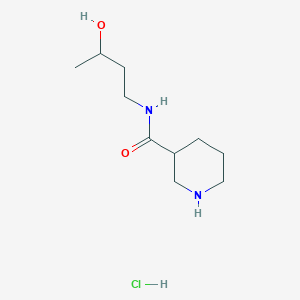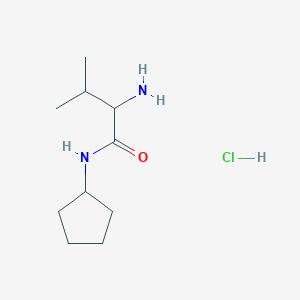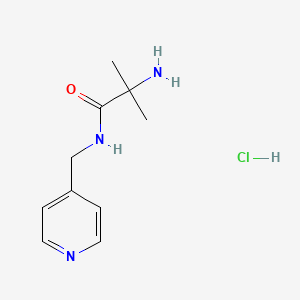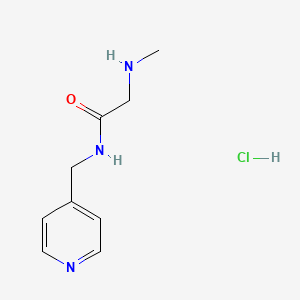![molecular formula C14H8BrN3 B1398532 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 158958-90-8](/img/structure/B1398532.png)
4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Descripción general
Descripción
“4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” is a chemical compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds . It is synthesized from α-bromoketones and 2-aminopyridine . This compound is a key intermediate in the synthesis of various pharmaceutical molecules .
Synthesis Analysis
The synthesis of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” involves a chemodivergent process. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
Molecular Structure Analysis
The molecular formula of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” is C14H8BrN3 . It is a complex molecule with a fused nitrogen-bridged heterocyclic structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” are complex and involve multiple steps . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile and its derivatives have been synthesized and characterized for their potential applications in various fields. For instance, the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives demonstrate the compound's versatility in chemical synthesis (Achugatla, Ghashang, & Guhanathan, 2017).
Structural Elucidation and Antitumor Activity
The structure elucidation and Density Functional Theory (DFT) study of derivatives, such as the synthesis of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, has shown potential antitumor activity against U937 cancer cells. This highlights the compound's significance in the development of new anticancer agents (Bera et al., 2021).
Chemodivergent Synthesis
The compound has been utilized in chemodivergent synthesis processes. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridines under varying conditions, demonstrating the compound's utility in creating diverse chemical structures (Liu et al., 2019).
Crystal Structure Analysis
Detailed crystal structure analysis of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines, which are related to 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile, has been conducted. This research contributes to understanding the molecular and crystal structures of such compounds, which is crucial for their application in material science and pharmaceuticals (Hranjec, Pavlović, & Karminski-Zamola, 2009).
Cyclization Reactions
The compound's derivatives have been used in cyclization reactions to produce various heterocyclic compounds. Such reactions are fundamental in organic synthesis and have broad applications in developing pharmaceuticals and other organic compounds (Khlebnikov, Kostik, & Kostikov, 1991).
Propiedades
IUPAC Name |
4-(3-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-14-13(11-6-4-10(9-16)5-7-11)17-12-3-1-2-8-18(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEYMXXDOUNBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)


![Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1398469.png)
